5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
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Overview
Description
5-[(2-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole is an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Properties 5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole and its derivatives are subjects of intense chemical research due to their versatile chemical properties and potential applications. The synthesis of these compounds often involves reactions with various organic compounds to form complex structures, demonstrating the compound's capacity to form diverse chemical structures. For instance, it has been shown that these oxadiazole derivatives can react with different organic compounds such as pyrrolidine, piperidine, and morpholine to produce new compounds with varied chemical properties (Rao et al., 2014).
Antioxidant Properties A notable property of certain oxadiazole derivatives, including the 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2-thiol variant, is their significant antioxidant activity. These compounds have been found to exhibit strong radical scavenging activities, indicating their potential as antioxidants. The compounds’ antioxidant activity has been thoroughly studied and compared with standard compounds, revealing their potential in inducing the endogenous defense system and preventing radical chain reactions (Shehzadi et al., 2018).
Coordination Chemistry The oxadiazole compounds also display interesting coordination chemistry properties. They have been used to prepare ligands that bind with metal cations, resulting in the formation of complex molecular structures with unique geometries. These structures can have applications in various fields, including material science and catalysis (Wu et al., 2013).
Anticancer and Antimicrobial Activities Some derivatives of the compound have been synthesized and tested for their anticancer and antimicrobial activities. These studies have revealed that certain derivatives exhibit significant cytotoxicity against various cancer cell lines, and also possess antimicrobial properties against different bacterial strains. This indicates the potential of these compounds in developing new therapeutic agents (Abdo et al., 2015).
Properties
Molecular Formula |
C14H10ClN3O2 |
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Molecular Weight |
287.7 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H10ClN3O2/c15-11-3-1-2-4-12(11)19-9-13-17-14(18-20-13)10-5-7-16-8-6-10/h1-8H,9H2 |
InChI Key |
KICGTBMPZOAUDM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=NC=C3)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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